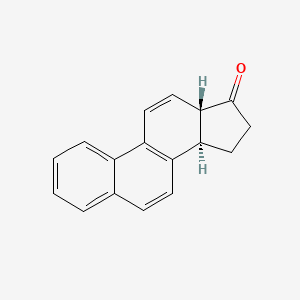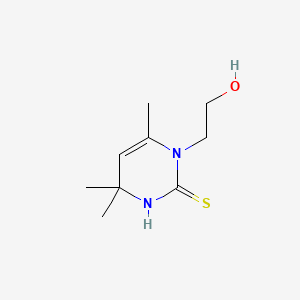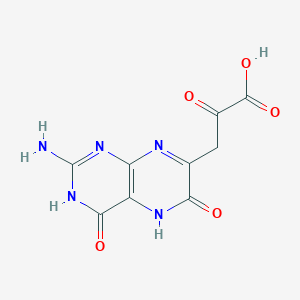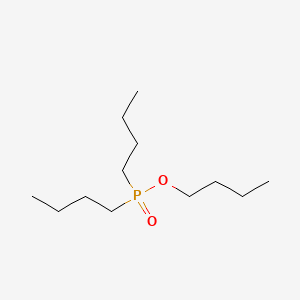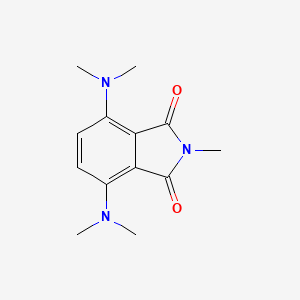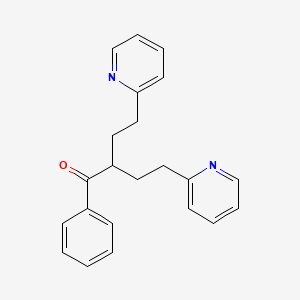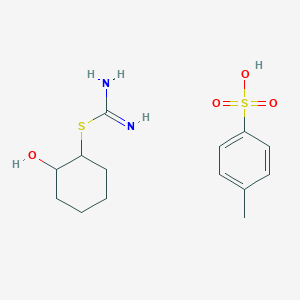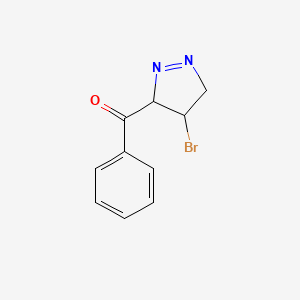
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom and a phenylmethanone group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone typically involves the reaction of a suitable brominated precursor with a pyrazole derivative. One common method is the cyclization of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.
Pathways Involved: The specific pathways involved can vary depending on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a chlorine atom instead of bromine.
(4-fluoro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a fluorine atom instead of bromine.
(4-methyl-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or applications where the bromine atom plays a crucial role.
Eigenschaften
CAS-Nummer |
6631-00-1 |
|---|---|
Molekularformel |
C10H9BrN2O |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H9BrN2O/c11-8-6-12-13-9(8)10(14)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
QYLNQDMCYFJUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N=N1)C(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


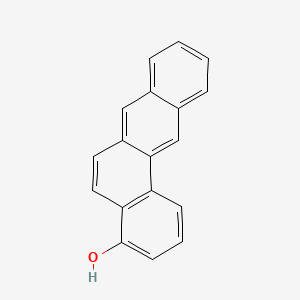
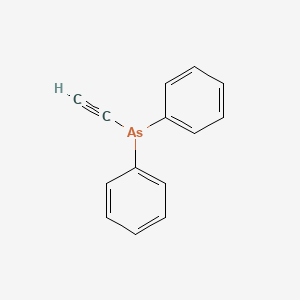
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

